S-[(3S)-1-Oxohexan-3-yl]-L-cysteine
Description
This compound appears to be a cysteine derivative with a 1-oxohexan-3-yl substituent on the sulfur atom. Structurally, it belongs to the class of S-substituted L-cysteine derivatives, which are often studied as metabolites, biomarkers, or bioactive molecules.
Properties
CAS No. |
656822-46-7 |
|---|---|
Molecular Formula |
C9H17NO3S |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(3S)-1-oxohexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C9H17NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h5,7-8H,2-4,6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1 |
InChI Key |
XWLOTUNFIHUAMR-YUMQZZPRSA-N |
Isomeric SMILES |
CCC[C@@H](CC=O)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CCCC(CC=O)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine typically involves the acylation of L-cysteine with hexanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as:
Enzyme-Catalyzed Reactions: Using specific enzymes to catalyze the acylation process, which can offer higher selectivity and yield.
Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers, thioesters.
Scientific Research Applications
Medicinal Chemistry
1. Antioxidant Activity
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine has shown promise as an antioxidant. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's structure allows it to scavenge free radicals effectively, enhancing cellular defense mechanisms against oxidative damage.
2. Detoxification Processes
The compound plays a role in detoxification by facilitating the conjugation of harmful substances, thereby enhancing their excretion from the body. This property is particularly relevant in pharmacology, where it may aid in reducing the toxicity of certain drugs or environmental toxins.
3. Neuroprotective Effects
Research indicates that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to modulate inflammatory pathways and reduce neuronal apoptosis is under investigation, providing a basis for future therapeutic applications.
Biochemistry
1. Protein Interaction Studies
The compound's unique structure allows it to interact with various proteins involved in metabolic pathways. Studies have shown that it can influence enzyme activities related to cysteine metabolism and redox reactions, making it a valuable tool for biochemical research .
2. Role in Flavor Chemistry
In food science, this compound contributes to flavor development in cooked foods. Its interaction with other amino acids during cooking processes can enhance the overall flavor profile, making it a subject of interest in culinary applications .
Agricultural Applications
1. Plant Growth Promotion
Emerging research suggests that this compound may promote plant growth by enhancing root development and nutrient uptake. This property can be harnessed in agricultural practices to improve crop yields and resilience against environmental stressors.
2. Biopesticide Development
Given its biochemical properties, there is potential for developing biopesticides based on this compound. Its ability to modulate plant defense mechanisms could lead to more sustainable pest management strategies that reduce reliance on synthetic chemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antioxidant properties | Demonstrated significant reduction in oxidative stress markers in cell cultures treated with the compound. |
| Study 2 | Neuroprotective effects | Showed reduced neuronal death in models of neurodegeneration when treated with this compound. |
| Study 3 | Plant growth promotion | Increased root biomass and nutrient absorption rates observed in treated plants compared to controls. |
Mechanism of Action
The mechanism of action of S-[(3S)-1-Oxohexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways:
Thiol Group: The thiol group can participate in redox reactions, influencing cellular redox balance.
Carbonyl Group: The carbonyl group can form hydrogen bonds and interact with enzymes and receptors.
Pathways: Involved in pathways related to oxidative stress, inflammation, and cellular signaling.
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence includes information on structurally related cysteine derivatives and neuropeptides. Below is a comparative analysis based on available
Table 1: Comparison of S-Substituted Cysteine Derivatives
Key Findings:
N-Acetyl-S-(3-amino-3-oxopropyl)cysteine (AAMA): A well-characterized metabolite of acrylamide, a neurotoxic and carcinogenic compound . Used as a biomarker in human exposure studies to assess acrylamide intake from dietary sources (e.g., fried foods). Structurally distinct from the target compound due to the presence of an acetyl group and a 3-amino-3-oxopropyl chain.
Differences in substituents (methoxy vs. oxohexyl groups) significantly alter physicochemical properties, such as hydrophobicity (XlogP: -0.4) and polar surface area (118 Ų) .
Functional contrast: NPS regulates arousal, anxiety, and memory in rodents , while cysteine derivatives like AAMA are primarily metabolic byproducts. Structural contrast: NPS is a peptide with a disulfide bond, whereas the target compound is a small-molecule cysteine derivative.
Interspecies and Functional Variability (Relevant to Neuropeptide Comparisons)
While the evidence lacks data on the target cysteine derivative, it provides critical insights into interspecies differences in neuropeptide systems, which may inform comparative studies:
- NPS in rodents vs. humans :
- Rodents have compact NPS neuron clusters near the locus coeruleus (LC), critical for arousal and anxiety regulation. Humans lack this cluster, with NPS neurons predominantly in the parabrachial nucleus (PB) .
- Total NPS neurons: ~500 in mice vs. ~22,000 in humans, reflecting divergent neuroanatomical organization .
- Receptor distribution : NPSR1 (NPS receptor) is widely expressed in rodent brains but shows restricted expression in humans, particularly in the periaqueductal gray .
Biological Activity
S-[(3S)-1-Oxohexan-3-yl]-L-cysteine is a sulfur-containing amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure that includes a hexanoyl side chain linked to the cysteine backbone. This structural modification may influence its reactivity and biological interactions, particularly in relation to cysteine metabolism and protein synthesis.
Mechanisms of Biological Activity
- Antioxidant Properties :
- Protein Synthesis and Folding :
- Cellular Metabolism :
Therapeutic Implications
The biological activity of this compound suggests several therapeutic applications:
- Antioxidant Therapy : Its ability to boost glutathione levels positions it as a candidate for therapies aimed at oxidative stress-related conditions.
- Cancer Treatment : By modulating cysteine metabolism and influencing apoptosis pathways, this compound may have potential in cancer therapies, particularly in targeting tumor cells that exhibit altered redox states .
Case Studies and Clinical Trials
Recent studies have highlighted the effects of cysteine derivatives on human health:
Research Findings
A multi-omics study conducted on CHO cells demonstrated that S-Sulfocysteine (a related compound) enhances intracellular Cys availability, leading to increased synthesis of glutathione and taurine. This study provided insights into how cysteine derivatives can modulate cellular responses to oxidative stress and maintain redox homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
